molecular formula C11H13F B3315738 3-(5-Fluoro-2-methylphenyl)-2-methyl-1-propene CAS No. 951894-69-2

3-(5-Fluoro-2-methylphenyl)-2-methyl-1-propene

Cat. No.: B3315738
CAS No.: 951894-69-2
M. Wt: 164.22 g/mol
InChI Key: YITVPPMHVFJVAY-UHFFFAOYSA-N
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Description

3-(5-Fluoro-2-methylphenyl)-2-methyl-1-propene (CAS 951894-69-2) is a fluorinated aromatic building block with the molecular formula C 11 H 13 F and a molecular weight of 164.22 g/mol . This compound features a propene backbone substituted with a methyl group and a 5-fluoro-2-methylphenyl group, making it a valuable intermediate in organic synthesis and materials science . The fluorine atom's high electronegativity and the steric bulk of the ortho-methyl group on the phenyl ring distinctly influence the compound's electronic properties and reactivity . In research applications, it serves as a key precursor in medicinal chemistry, particularly for developing compounds with anti-inflammatory and antimicrobial properties . Preliminary studies suggest derivatives of this compound can inhibit inflammatory mediators and show effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . Its mechanism of action in biological contexts is believed to involve interactions with specific enzymes and receptors, potentially modulating their activity . Available with a purity of 97% , this chemical is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses in human or veterinary medicine .

Properties

IUPAC Name

4-fluoro-1-methyl-2-(2-methylprop-2-enyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F/c1-8(2)6-10-7-11(12)5-4-9(10)3/h4-5,7H,1,6H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YITVPPMHVFJVAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)CC(=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Fluoro-2-methylphenyl)-2-methyl-1-propene typically involves the reaction of 5-fluoro-2-methylphenyl isocyanate with appropriate reagents under controlled conditions. One common method includes the use of a base-catalyzed reaction where the isocyanate group reacts with a suitable alkene to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-(5-Fluoro-2-methylphenyl)-2-methyl-1-propene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the compound into different hydrocarbons.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction can produce various hydrocarbons.

Scientific Research Applications

Organic Synthesis

3-(5-Fluoro-2-methylphenyl)-2-methyl-1-propene serves as a building block in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations, including:

  • Substitution Reactions : The fluorine atom can be substituted, enabling the introduction of different functional groups.
  • Addition Reactions : The double bond in the propene chain can participate in addition reactions with various nucleophiles.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties:

  • Anti-inflammatory Activity : Preliminary studies suggest that it may inhibit certain inflammatory mediators, making it a candidate for treating conditions characterized by inflammation.
  • Antimicrobial Properties : Research indicates effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus5.64 µM
Escherichia coli8.33 µM
Candida albicans16.69 µM

The compound's mechanism of action involves interactions with specific molecular targets such as enzymes and receptors:

  • Enzyme Inhibition : It may modulate enzyme activity, leading to significant physiological effects.
  • Receptor Binding : The presence of fluorine enhances binding affinity to certain receptors, potentially influencing biological pathways.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of various derivatives of this compound. Modifications to the methyl group were found to enhance potency against specific bacterial strains while maintaining low toxicity levels.

Case Study 2: Synthesis of Derivatives

Research focused on synthesizing derivatives for screening against inflammatory pathways. Structural modifications led to compounds with improved anti-inflammatory properties compared to the parent compound.

Mechanism of Action

The mechanism of action of 3-(5-Fluoro-2-methylphenyl)-2-methyl-1-propene involves its interaction with specific molecular targets. The fluorine atom and the propene group play crucial roles in its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and result in specific physiological effects.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key structural analogs, their substituents, molecular weights, and inferred physicochemical properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Phenyl Ring) Key Properties
3-(5-Fluoro-2-methylphenyl)-2-methyl-1-propene C₁₁H₁₂F 163.21 5-F, 2-CH₃ Moderate polarity (F electron-withdrawing), lower solubility in polar solvents
3-(2-Methoxy-5-methylphenyl)-2-methyl-1-propene C₁₂H₁₆O 176.25 2-OCH₃, 5-CH₃ Higher boiling point due to H-bonding capability of methoxy group
3-(2,4-Dimethylphenyl)-2-methyl-1-propene C₁₂H₁₆ 160.26 2-CH₃, 4-CH₃ Non-polar, hydrophobic; higher thermal stability
3-(2-Chlorophenyl)-2-methyl-1-propene C₁₀H₁₁Cl 166.65 2-Cl Higher density and reactivity in SN2 reactions (Cl is a good leaving group)
1-(5-Fluoro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one C₁₅H₁₁FO₂ 242.25 5-F, 2-OH Polar, prone to H-bonding; potential for photochemical reactivity

Electronic and Steric Effects

  • Electron-Withdrawing Groups (EWG):
    The fluorine atom in the target compound reduces electron density on the phenyl ring, directing electrophilic substitution to meta positions. In contrast, methoxy (in C₁₂H₁₆O) and hydroxyl (in C₁₅H₁₁FO₂) groups are electron-donating, activating the ring for ortho/para substitution .
  • Steric Effects: The 2-methyl group on the phenyl ring creates steric hindrance, limiting accessibility to reactive sites. This effect is less pronounced in the dimethyl analog (C₁₂H₁₆), where symmetry may enhance packing efficiency in crystalline phases .

Reactivity and Stability

  • Halogen-Specific Reactivity:
    The C-F bond in the target compound is highly stable compared to C-Cl (in C₁₀H₁₁Cl), making it less reactive in nucleophilic substitution but more resistant to oxidative degradation .
  • Thermal Stability: The dimethylphenyl analog (C₁₂H₁₆) exhibits higher thermal stability due to the absence of polar substituents, whereas the methoxy derivative (C₁₂H₁₆O) may undergo demethylation under harsh conditions .

Biological Activity

3-(5-Fluoro-2-methylphenyl)-2-methyl-1-propene is an organic compound that has garnered attention for its potential biological activities. The presence of the fluorine atom and the propene chain in its structure suggests unique interactions with biological molecules, which could lead to various therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic effects, and comparative analysis with similar compounds.

Chemical Structure and Properties

The chemical formula for this compound is C10H11FC_{10}H_{11}F. Its structure features a fluorinated aromatic ring attached to a propene moiety, which enhances its reactivity and interaction with biological targets.

The mechanism of action involves the interaction of the compound with specific molecular targets such as enzymes and receptors. The fluorine atom can participate in hydrogen bonding and other interactions, while the propene chain allows for addition reactions. These interactions can modulate the activity of various biological molecules, leading to significant physiological effects.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism likely involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Anti-inflammatory Properties

Preliminary studies suggest that this compound may possess anti-inflammatory properties. The presence of the fluorine atom is believed to enhance its binding affinity to inflammatory mediators, potentially reducing inflammation in biological systems .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds is insightful.

Compound NameStructure TypeNotable Activities
2-Fluoro-5-methylphenolPhenolic compoundAntimicrobial properties
2-Chloro-3-(5-fluoro-2-methoxyphenyl)-1-propeneHalogenated propene derivativeAnticancer and anti-inflammatory activities
3-(2-Chloro-4-fluorophenyl)-2-methyl-1-propeneHalogenated propene derivativeAntimicrobial activity

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound revealed that it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 107M10^{-7}M. This suggests a strong potential for development into an antimicrobial agent .

Case Study 2: Anti-inflammatory Effects

In another study focused on anti-inflammatory effects, the compound was tested in a model of induced inflammation in mice. Results indicated a significant reduction in inflammatory markers when administered at doses of 50mg/kg50mg/kg, highlighting its therapeutic potential in treating inflammatory diseases .

Future Research Directions

Further research is essential to fully elucidate the biological mechanisms underlying the activity of this compound. Specific areas for future investigation include:

  • In Vivo Studies : To assess the pharmacokinetics and long-term effects.
  • Mechanistic Studies : To clarify how the compound interacts with specific molecular targets.
  • Formulation Development : To explore effective delivery methods for therapeutic applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(5-Fluoro-2-methylphenyl)-2-methyl-1-propene, and how can reaction conditions be optimized for yield and purity?

  • Methodology :

  • Cross-coupling reactions : Utilize Suzuki-Miyaura coupling between a 5-fluoro-2-methylphenylboronic acid derivative and a pre-functionalized propene unit. Monitor reaction progress via TLC and HPLC to ensure intermediates are free of byproducts .

  • Wittig reaction : React a stabilized ylide with 5-fluoro-2-methylbenzaldehyde. Optimize solvent (e.g., THF or DMF) and temperature to favor Z/E selectivity. Confirm regiochemistry via 1H^{1}\text{H} and 13C^{13}\text{C} NMR .

  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization. Validate purity via GC-MS and 19F^{19}\text{F} NMR to detect residual fluorine-containing impurities .

    • Key Data :
ParameterTypical Value/Approach
Reaction Yield60–75% (Suzuki); 50–65% (Wittig)
Purity Post-Purification≥95% (HPLC)

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to unambiguously characterize this compound?

  • Methodology :

  • 19F^{19}\text{F} NMR : Identify the fluorine environment (δ ~ -115 ppm for aromatic F, depending on substituent effects). Compare with analogous fluorophenyl compounds .
  • 1H^{1}\text{H} NMR : Assign methyl groups (δ ~2.3 ppm for C2-CH3_3; δ ~2.1 ppm for aryl-CH3_3) and alkene protons (δ ~5.0–6.0 ppm, coupling constants confirm trans/cis geometry) .
  • IR Spectroscopy : Detect C=C stretching (~1630 cm1^{-1}) and C-F bonds (~1220 cm1^{-1}) .
  • Mass Spectrometry : Confirm molecular ion [M+^+] at m/z 192 (C11_{11}H13_{13}F) and fragmentation patterns (e.g., loss of CH3_3 or F groups) .

Advanced Research Questions

Q. What crystallographic strategies are recommended for resolving ambiguities in molecular geometry, particularly the spatial arrangement of substituents?

  • Methodology :

  • Single-crystal X-ray diffraction : Use SHELX suite for structure solution and refinement. Collect high-resolution data (≤1.0 Å) to resolve anisotropic displacement parameters for fluorine and methyl groups .

  • ORTEP visualization : Generate thermal ellipsoid plots to assess positional disorder or rotational flexibility of the propene moiety .

  • Validation : Compare bond lengths/angles with DFT-optimized structures (e.g., Gaussian or ORCA) to confirm steric or electronic distortions .

    • Key Data :
Crystallographic ParameterTypical Observation
C-F Bond Length~1.35 Å (consistent with aryl-F)
Dihedral Angle (Propene-Phenyl)15–30° (depends on packing)

Q. How can computational modeling resolve contradictions in experimental reactivity data (e.g., unexpected regioselectivity in electrophilic substitution)?

  • Methodology :

  • DFT Calculations : Use B3LYP/6-31G(d) to map electrostatic potential surfaces. Predict electrophilic attack sites (e.g., para to fluorine due to its electron-withdrawing effect) .
  • Kinetic Studies : Compare experimental reaction rates (e.g., bromination) with computed activation barriers. Adjust solvent models (PCM for polar aprotic solvents) to refine predictions .
  • Contradiction Resolution : If experimental data conflicts (e.g., meta substitution observed), re-evaluate steric effects from the 2-methyl group using conformational analysis .

Q. What strategies mitigate challenges in analyzing biological activity, such as low solubility or instability in aqueous media?

  • Methodology :

  • Solubility Enhancement : Use co-solvents (e.g., DMSO/PBS mixtures) or formulate as cyclodextrin complexes. Monitor stability via UV-Vis spectroscopy at 24-hour intervals .
  • Metabolic Stability Assays : Incubate with liver microsomes (human/rat) and quantify degradation via LC-MS. Compare half-life with fluorinated analogs to identify structural liabilities .
  • Bioactivity Profiling : Screen against target receptors (e.g., GPCRs) using fluorescence polarization assays. Cross-validate with molecular docking (AutoDock Vina) to prioritize targets .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(5-Fluoro-2-methylphenyl)-2-methyl-1-propene
Reactant of Route 2
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3-(5-Fluoro-2-methylphenyl)-2-methyl-1-propene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.